molecular formula C21H24N2O5S2 B11930904 2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid

2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid

Cat. No.: B11930904
M. Wt: 448.6 g/mol
InChI Key: KZVWEOXAPZXAFB-YLGOGADGSA-N
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Description

2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid is a complex organic compound with a unique structure that includes a thiazepane ring, a thiophene ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid involves multiple steps, including the formation of the thiazepane ring and the incorporation of the thiophene and phenyl groups. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The exact methods would depend on the specific requirements of the industrial application and the availability of raw materials.

Chemical Reactions Analysis

Types of Reactions

2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazepane derivatives, thiophene-containing compounds, and phenyl-substituted molecules. These compounds may share some structural features but differ in their specific functional groups and overall properties.

Uniqueness

The uniqueness of 2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid lies in its specific combination of functional groups and its potential applications. Its unique structure allows it to interact with a variety of molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C21H24N2O5S2

Molecular Weight

448.6 g/mol

IUPAC Name

2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid

InChI

InChI=1S/C21H24N2O5S2/c24-19(25)12-23-11-18(17-7-4-10-29-17)30-13-16(20(23)26)22-15(21(27)28)9-8-14-5-2-1-3-6-14/h1-7,10,15-16,18,22H,8-9,11-13H2,(H,24,25)(H,27,28)/t15?,16-,18-/m0/s1

InChI Key

KZVWEOXAPZXAFB-YLGOGADGSA-N

Isomeric SMILES

C1[C@H](SC[C@@H](C(=O)N1CC(=O)O)NC(CCC2=CC=CC=C2)C(=O)O)C3=CC=CS3

Canonical SMILES

C1C(SCC(C(=O)N1CC(=O)O)NC(CCC2=CC=CC=C2)C(=O)O)C3=CC=CS3

Origin of Product

United States

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